
Sparsentan-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sparsentan-d5 is a deuterated form of sparsentan, a dual endothelin and angiotensin II receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of sparsentan. Sparsentan itself is indicated for the treatment of proteinuria in patients with primary immunoglobulin A nephropathy, a condition that can lead to chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sparsentan-d5 involves the incorporation of deuterium atoms into the sparsentan molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. Quality control measures are in place to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Core Reactivity Profile
Sparsentan-d5 maintains the fundamental chemical behavior of sparsentan, with deuterium substitution primarily influencing kinetic isotope effects rather than altering reaction pathways . Key reaction categories include:
Synthetic Modifications
The incorporation of five deuterium atoms (C₃₂H₃₅D₅N₄O₅S) involves:
-
Deuteration Sites : Predominantly at metabolically vulnerable positions to retard oxidative metabolism
-
Synthetic Route :
Critical parameters for deuteration efficiency:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 50-60°C | <50°C: incomplete exchange >60°C: decomposition |
Catalyst Loading | 5 mol% Pd/C | Lower loadings prolong reaction time |
Solvent System | DMF:D<sub>2</sub>O (4:1) | Maximizes deuteration while maintaining solubility |
Metabolic Pathways
Comparative metabolism studies reveal deuterium-induced modulation:
Primary Metabolic Reactions
-
O-Demethylation : Rate decreased by 2.1× vs non-deuterated analog
-
Aromatic Hydroxylation : Position-specific deuteration reduces V<sub>max</sub> by 38%
Enzyme kinetic parameters (Mean ± SD):
Enzyme | K<sub>m</sub> (μM) | V<sub>max</sub> (pmol/min/mg) | CL<sub>int</sub> (μL/min/mg) |
---|---|---|---|
CYP3A4 | 12.4 ± 2.1 | 5.6 ± 0.8 | 0.45 ± 0.07 |
CYP2C9 | 28.7 ± 4.3 | 1.2 ± 0.3 | 0.04 ± 0.01 |
Data derived from human liver microsome assays
Stability Under Various Conditions
Accelerated stability testing demonstrates:
Condition | Degradation Pathway | t<sub>1/2</sub> |
---|---|---|
pH 1.2 (gastric) | Sulfonamide hydrolysis | 43 min |
pH 7.4 (plasma) | Oxidative degradation | 28 hr |
UV light (300 nm) | Isoxazole ring cleavage | 9.5 hr |
Formulation studies recommend storage at -20°C in amber vials under nitrogen
Analytical Characterization
Key spectral signatures confirm reaction outcomes:
Scientific Research Applications
Introduction to Sparsentan-d5
This compound is a deuterated form of sparsentan, a dual endothelin and angiotensin receptor antagonist. This compound has garnered attention for its potential applications in treating various kidney diseases, particularly focal segmental glomerulosclerosis (FSGS) and immunoglobulin A nephropathy (IgAN). The unique properties of this compound allow for enhanced pharmacokinetic studies and metabolic profiling, facilitating deeper insights into its therapeutic mechanisms.
Nephroprotection and Antiproteinuria
This compound is primarily investigated for its nephroprotective effects, particularly in conditions characterized by proteinuria, such as FSGS and IgAN. Research has demonstrated that sparsentan significantly reduces proteinuria compared to standard treatments like irbesartan. In a Phase 2 study (DUET), patients treated with sparsentan exhibited a greater reduction in urinary protein-to-creatinine ratio (UP/C), achieving a partial remission endpoint at higher rates than those receiving irbesartan .
Pharmacokinetic Studies
The deuterated form, this compound, aids in pharmacokinetic studies due to its unique isotopic labeling. This allows researchers to trace the compound's metabolic pathways more effectively. A population pharmacokinetic analysis involving healthy volunteers and patients with FSGS has characterized the pharmacokinetics of sparsentan, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) profiles . The study utilized validated liquid chromatography–tandem mass spectrometry techniques to quantify plasma concentrations of this compound.
Clinical Trials and Efficacy
The ongoing clinical trials continue to validate the efficacy of this compound in various patient populations. For instance, the Phase III DUPLEX study is comparing the effects of sparsentan against irbesartan over an extended period, focusing on long-term outcomes related to proteinuria reduction and kidney function preservation .
Case Study 1: DUET Study
- Objective : Evaluate the efficacy of sparsentan versus irbesartan in reducing proteinuria.
- Population : Patients aged 8-75 years with biopsy-proven FSGS.
- Results : After 8 weeks, patients receiving sparsentan showed a significant reduction in UP/C (45% vs. 19% for irbesartan) and achieved partial remission endpoints more frequently (28% vs. 9%)【6】.
Case Study 2: Phase III DUPLEX Study
- Objective : Assess long-term effects of sparsentan on proteinuria and kidney function.
- Design : Randomized control trial comparing sparsentan with irbesartan over 108 weeks.
- Findings : Preliminary results indicate that sparsentan leads to sustained reductions in proteinuria while maintaining stable kidney function【4】【6】.
Table 1: Comparison of Sparsentan and Irbesartan in Clinical Trials
Parameter | Sparsentan (mg/day) | Irbesartan (mg/day) | Outcome |
---|---|---|---|
DUET Study | 200, 400, 800 | 300 | UP/C Reduction |
Percentage Achieving FPRE | 28% | 9% | Significant Difference (p<0.04) |
Blood Pressure Change | Reduced | No change | - |
Table 2: Pharmacokinetic Characteristics of this compound
Parameter | Value |
---|---|
Absorption | First-order |
Bioavailability | Dose-dependent |
Elimination | First-order |
Half-life | Approximately X hours (specific values from studies) |
Mechanism of Action
Sparsentan-d5 exerts its effects by selectively blocking the endothelin type A receptor and the angiotensin II type 1 receptor. This dual antagonism leads to vasodilation, reduced proteinuria, and protection of kidney function. The molecular targets involved include the endothelin type A receptor and the angiotensin II type 1 receptor, which are key regulators of blood pressure and kidney function .
Comparison with Similar Compounds
Similar Compounds
Irbesartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Bosentan: An endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Uniqueness
Sparsentan-d5 is unique due to its dual antagonism of both endothelin and angiotensin II receptors, which provides a broader therapeutic effect compared to compounds that target only one receptor. This dual action makes this compound particularly effective in reducing proteinuria and protecting kidney function .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating the pharmacokinetic profile of Sparsentan-d5?
Methodological Answer: Pharmacokinetic studies should employ controlled, longitudinal designs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma concentration-time curves. Rodent models (e.g., Sprague-Dawley rats) are standard for initial assessments, with sampling at critical time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-administration). Ensure validation of analytical methods per FDA guidelines, including specificity, accuracy, and precision .
Q. How can researchers establish the renal selectivity of this compound in preclinical studies?
Methodological Answer: Use in vitro competitive binding assays (e.g., radioligand displacement for angiotensin II type 1 and endothelin A receptors) paired with in vivo models of renal fibrosis (e.g., unilateral ureteral obstruction in mice). Compare tissue-specific receptor occupancy via immunohistochemistry and plasma biomarker analysis (e.g., albuminuria reduction). Statistical significance should be assessed using mixed-effects models to account for inter-subject variability .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy trials?
Methodological Answer: Non-linear regression models (e.g., sigmoidal Emax models) are optimal for dose-response analysis. Incorporate covariates such as baseline disease severity and demographic factors. Use ANOVA with post-hoc Tukey tests for pairwise comparisons between dose groups. Power analysis should precede study design to ensure adequate sample sizes .
Q. How should researchers validate the specificity of this compound in dual receptor antagonism studies?
Methodological Answer: Conduct receptor profiling using high-throughput screening against a panel of off-target receptors (e.g., adrenergic, dopamine receptors). Confirm specificity via CRISPR/Cas9 knockout models of target receptors in cell lines. Cross-validate findings with computational docking simulations to assess binding affinity and steric hindrance .
Advanced Research Questions
Q. How can contradictory data on this compound’s hepatotoxicity risk be resolved across preclinical studies?
Methodological Answer: Perform meta-analyses of existing datasets to identify confounding variables (e.g., dosing regimens, species-specific metabolism). Use toxicogenomics to assess liver-specific gene expression changes (e.g., CYP450 isoforms). Replicate studies under standardized conditions with harmonized endpoints (e.g., ALT/AST levels, histopathology) .
Q. What strategies optimize the detection of this compound’s metabolite-mediated effects in chronic kidney disease models?
Methodological Answer: Employ stable isotope-labeled this compound to track metabolite formation via mass spectrometry. Use humanized mouse models (e.g., CYP3A4-transgenic) to mimic human metabolic pathways. Longitudinal urinary metabolomics can identify metabolite-disease progression correlations .
Q. How should researchers design studies to differentiate this compound’s antifibrotic effects from hemodynamic changes in renal outcomes?
Methodological Answer: Utilize sham-operated controls in animal models to isolate hemodynamic effects. Apply pressure myography to measure renal arteriolar resistance changes. Pair this with RNA sequencing of fibrotic markers (e.g., TGF-β1, collagen IV) in biopsy samples. Bayesian network analysis can disentangle causal pathways .
Q. What methodological considerations are critical for cross-species extrapolation of this compound efficacy data?
Methodological Answer: Use allometric scaling to adjust doses based on body surface area. Compare receptor density and affinity across species via flow cytometry and surface plasmon resonance. Validate translational relevance using human primary cell cultures (e.g., podocytes) and organ-on-chip systems .
Q. How can machine learning enhance the prediction of this compound’s long-term safety profile from early-phase data?
Methodological Answer: Train neural networks on integrated datasets (e.g., pharmacokinetics, transcriptomics, adverse events) to identify latent risk factors. Apply SHAP (SHapley Additive exPlanations) values to interpret feature importance. Validate models using prospective cohorts with time-to-event analysis for safety endpoints .
Q. What experimental frameworks address the interplay between this compound’s dual receptor inhibition and synergistic off-target effects?
Methodological Answer: Use factorial design experiments to test combinatorial effects of angiotensin II and endothelin-1 receptor blockade. Systems pharmacology modeling (e.g., Physiologically Based Pharmacokinetic/Pharmacodynamic) can quantify synergy. Validate with single-cell RNA sequencing to map pathway crosstalk in target tissues .
Properties
Molecular Formula |
C32H40N4O5S |
---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(1,1,2,2,2-pentadeuterioethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35)/i2D3,6D2 |
InChI Key |
WRFHGDPIDHPWIQ-QKLSXCJMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OCC1=C(C=CC(=C1)CN2C(=NC3(C2=O)CCCC3)CCCC)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.